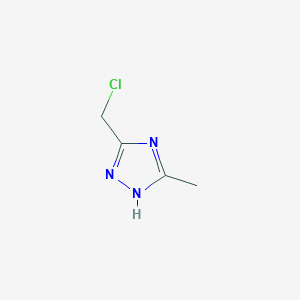
3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(クロロメチル)-5-メチル-4H-1,2,4-トリアゾールは、トリアゾール類に属する有機化合物です。トリアゾール類は、3つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、トリアゾール環に結合したクロロメチル基とメチル基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
3-(クロロメチル)-5-メチル-4H-1,2,4-トリアゾールの合成は、通常、適切な前駆体を制御された条件下で反応させることにより行われます。一般的な方法の1つは、3-アミノ-5-メチル-1,2,4-トリアゾールとホルムアルデヒドおよび塩酸を反応させることです。反応は、中間体の形成を経て進行し、その後、塩素化されて目的の生成物が得られます。
工業生産方法
工業的な設定では、3-(クロロメチル)-5-メチル-4H-1,2,4-トリアゾールの生産には、大規模バッチプロセスまたは連続プロセスが含まれる場合があります。反応条件は、生成物の高収率と純度を確保するために最適化されます。触媒や特定の溶媒の使用により、合成の効率を高めることができます。最終生成物は、通常、結晶化または蒸留によって精製されます。
化学反応の分析
反応の種類
3-(クロロメチル)-5-メチル-4H-1,2,4-トリアゾールは、以下を含むさまざまな化学反応を起こします。
置換反応: クロロメチル基は、アミン、チオール、アルコールなどの求核剤によって置換される可能性があります。
酸化反応: この化合物は、対応する酸化物または他の誘導体を形成するために酸化される可能性があります。
還元反応: 還元により、さまざまな還元されたトリアゾール誘導体が形成される可能性があります。
一般的な試薬と条件
置換: アジ化ナトリウム、チオシアン酸カリウム、または第一アミンなどの試薬は、穏やかな条件から中程度の条件で使用されます。
酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンによる置換はアミノメチル誘導体を生成する可能性があり、酸化はトリアゾール酸化物を生成する可能性があります。
科学研究での用途
3-(クロロメチル)-5-メチル-4H-1,2,4-トリアゾールは、科学研究で幅広い用途があります。
化学: 医薬品や農薬を含むさまざまな有機化合物の合成における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗真菌作用など、潜在的な生物活性を研究されています。
医学: 新しい薬物や治療薬の開発のための構成要素として役立ちます。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
3-(Chloromethyl)-5-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
3-(クロロメチル)-5-メチル-4H-1,2,4-トリアゾールの作用機序には、特定の分子標的との相互作用が含まれます。クロロメチル基は、生体分子中の求核部位と反応して、共有結合を形成する可能性があります。この相互作用は、正常な細胞プロセスを妨げ、さまざまな生物学的効果を発揮する可能性があります。正確な経路と標的は、化合物が使用される特定の用途とコンテキストによって異なります。
類似の化合物との比較
類似の化合物
3-(クロロメチル)-1,2,4-トリアゾール: 5位にメチル基がありません。
5-メチル-1,2,4-トリアゾール: クロロメチル基がありません。
1,2,4-トリアゾール: 置換基のない親化合物です。
独自性
3-(クロロメチル)-5-メチル-4H-1,2,4-トリアゾールは、クロロメチル基とメチル基の両方が存在するため、独自のものです。これらの基の組み合わせにより、独特の化学反応性と潜在的な用途が実現します。これらの官能基の組み合わせにより、多様な修飾と相互作用が可能になり、研究と産業のさまざまな分野で貴重な存在となっています。
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-1,2,4-triazole: Lacks the methyl group at the 5-position.
5-Methyl-1,2,4-triazole: Lacks the chloromethyl group.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
3-(Chloromethyl)-5-methyl-4H-1,2,4-triazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it valuable in various fields of research and industry.
特性
IUPAC Name |
3-(chloromethyl)-5-methyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-3-6-4(2-5)8-7-3/h2H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMNXHIONXLAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
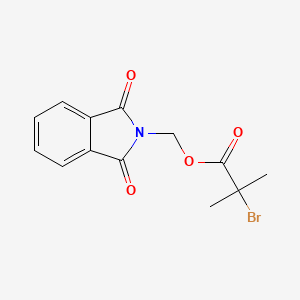
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
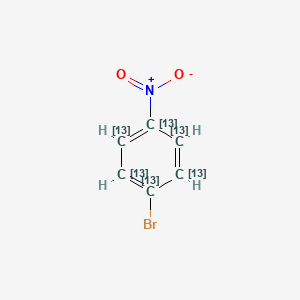
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)


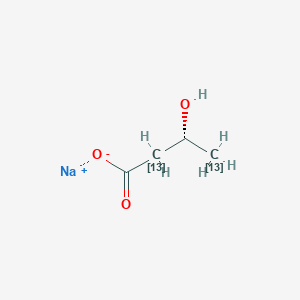
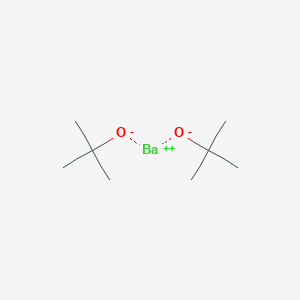
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
